

ER-819762: A Comparative Review for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: ER-819762

Cat. No.: B15581682

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An In-depth Analysis of the Selective EP4 Receptor Antagonist in the Context of Inflammatory Disease Models

This guide provides a comprehensive comparison of the experimental data available for **ER-819762**, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), with other relevant compounds. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PGE2-EP4 signaling pathway in inflammatory diseases, particularly rheumatoid arthritis.

Performance Comparison

Quantitative data from preclinical studies are summarized below to facilitate a clear comparison of **ER-819762** with other EP4 receptor antagonists and standard non-steroidal anti-inflammatory drugs (NSAIDs). It is important to note that the data presented are from different studies and may not represent head-to-head comparisons unless explicitly stated.

In Vitro Potency and Selectivity

Compound	Target	Assay Type	IC50 / pKi / pA2	Species	Reference
ER-819762	Human EP4	cAMP-dependent reporter assay	IC50: 59 ± 6 nM	Human	[1] [2]
ER-819762	Human EP4	Radioligand binding assay	IC50: 70 nM	Human	[2] [3]
CJ-042794	Human EP4	Radioligand binding assay	pKi: 8.5	Human	[4]
CJ-042794	Human EP4	cAMP inhibition assay	pA2: 8.6	Human	[4]

Note: IC50 represents the half-maximal inhibitory concentration. pKi is the negative logarithm of the inhibitory constant (Ki). pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher values of pKi and pA2 indicate greater potency.

In Vivo Efficacy in Arthritis Models

Direct comparative efficacy data for **ER-819762** against other specific compounds in the same animal model is limited in the currently available literature. The primary study by Chen et al. (2010) evaluates the dose-dependent effects of **ER-819762**.[\[1\]](#)

Collagen-Induced Arthritis (CIA) in Mice (Prophylactic Treatment)

Treatment	Dose (mg/kg/day, p.o.)	Arthritis Score (Mean \pm SEM)	Paw Swelling (mm, Mean \pm SEM)	Reference
Vehicle	-	10.5 \pm 0.9	1.2 \pm 0.1	[1]
ER-819762	10	6.5 \pm 1.1	0.8 \pm 0.1	[1]
ER-819762	30	4.5 \pm 0.8	0.6 \pm 0.1	[1]
ER-819762	100	2.5 \pm 0.5	0.4 \pm 0.1	[1]

*P < 0.05 compared to vehicle. p.o. = oral administration.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the data.

Radioligand EP4 Receptor Binding Assay

This assay was performed using ChemiScreen™ recombinant human EP4 receptor membrane preparations.[1] Membranes from Chem-1 cells overexpressing human EP4 receptor cDNA were incubated with 1.8 nmol·L⁻¹ [³H]-PGE2 and varying concentrations of the test compound (e.g., **ER-819762**) in a binding buffer (50 mmol·L⁻¹ HEPES, pH 7.4, 5 mmol·L⁻¹ MgCl₂, 1 mmol·L⁻¹ CaCl₂, 0.2% bovine serum albumin) for 1-2 hours at room temperature. The reaction mixture was then transferred to a GF/C 96-well filter plate, washed, dried, and the radioactivity was measured to determine the displacement of the radioligand by the test compound.[1]

cAMP-Dependent Reporter Assay

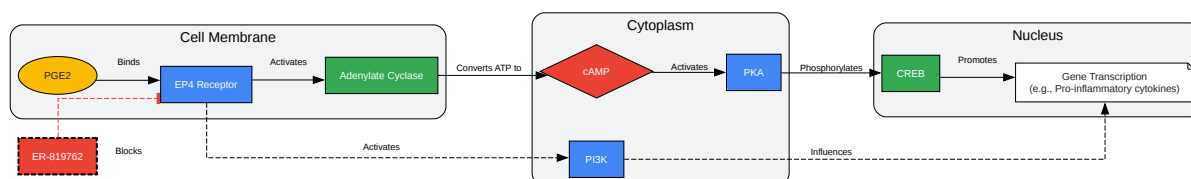
This cell-based assay utilized a human embryonic kidney 293 (HEK293) cell line (SE302) containing a reporter gene driven by a cAMP response element (CRE).[1] These cells endogenously express EP4 receptors. Cells were stimulated with PGE2 in the presence or absence of the antagonist (e.g., **ER-819762**). The inhibition of PGE2-induced reporter gene expression (secreted placental-like alkaline phosphatase, PLAP) was measured to determine the IC₅₀ of the antagonist.[1]

Collagen-Induced Arthritis (CIA) Model in Mice

Male DBA/1 mice were immunized with bovine type II collagen emulsified in complete Freund's adjuvant.[1] A booster injection was given 21 days later. For prophylactic studies, oral administration of **ER-819762** or vehicle commenced before the onset of clinical signs of arthritis.[1] The severity of arthritis was evaluated using a clinical scoring system based on the inflammation of the paws. Paw swelling was measured using a caliper.[1]

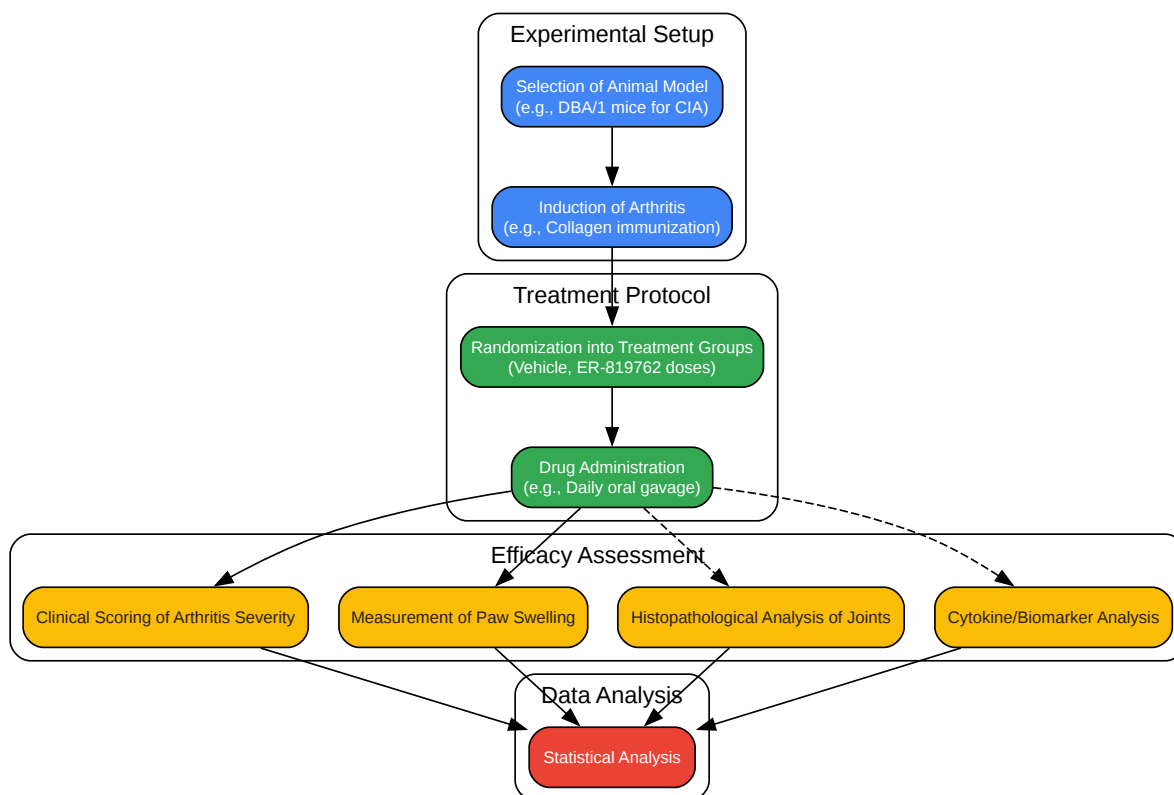
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of **ER-819762** and the general workflow of the in vivo experiments.



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PGE2-EP4 signaling pathway and the inhibitory action of **ER-819762**.



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General workflow for in vivo evaluation of **ER-819762** in an arthritis model.

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